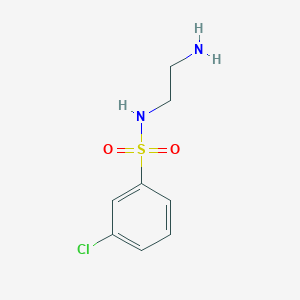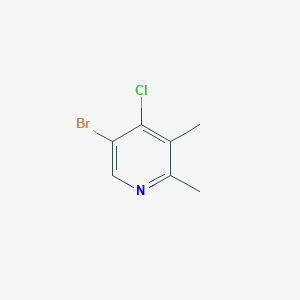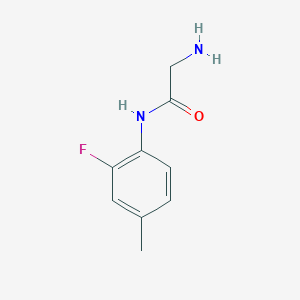
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide
Descripción general
Descripción
“N-(2-Aminoethyl)-1,3-propanediamine” is an organic building block . It has been used as a templating agent in the synthesis of a new open framework . Another compound, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane”, has been used for synthesis .
Synthesis Analysis
The synthesis of related compounds involves mechanical mixing with other compounds. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .
Molecular Structure Analysis
The molecular structure of related compounds like “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has been studied using techniques like infrared spectrometry . The molecular weight of this compound is 222.36 g/mol .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the introduction of azomethine group by the condensation reaction of “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” with different compounds containing carbonyl group such as 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde, acetylacetone and ethyl acetoacetate has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has a density of 1.02 g/cm3 at 20 °C .
Aplicaciones Científicas De Investigación
- Significance : This study contributes valuable insights for developing high-capacity formaldehyde adsorbents for air purification .
Adsorption Materials for Formaldehyde Removal
Interfacial Structure and Adhesion Mechanism
Mecanismo De Acción
While specific information on the mechanism of action of “N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide” is not available, a related compound “N-(2-Aminoethyl)-1-aziridineethanamine” has been studied. It has been suggested that this compound may bind to ACE2, leading to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-aminoethyl)-3-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUESDERQUULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3-chlorobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(4-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B3204670.png)
![2-iodo-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B3204690.png)





![3-[(2-Methoxyethyl)amino]propanoic acid](/img/structure/B3204727.png)

